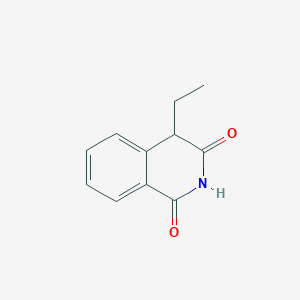

4-Ethylisoquinoline-1,3(2H,4H)-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

4-ethyl-4H-isoquinoline-1,3-dione |

InChI |

InChI=1S/C11H11NO2/c1-2-7-8-5-3-4-6-9(8)11(14)12-10(7)13/h3-7H,2H2,1H3,(H,12,13,14) |

InChI Key |

XZUGVAGZUUHFCI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C2=CC=CC=C2C(=O)NC1=O |

Origin of Product |

United States |

Reactivity and Transformations of 4 Ethylisoquinoline 1,3 2h,4h Dione and Its Analogues

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Core

The isoquinoline core of 4-ethylisoquinoline-1,3(2H,4H)-dione is susceptible to electrophilic aromatic substitution. The electron-withdrawing nature of the dione (B5365651) functionality deactivates the benzene (B151609) ring towards electrophilic attack. Consequently, these reactions typically require forcing conditions. Electrophilic substitution is predicted to occur preferentially at the C5 and C8 positions, as these are the most electron-rich positions in the deactivated aromatic system. shahucollegelatur.org.inslideshare.net

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid is expected to introduce a nitro group onto the aromatic ring, primarily at the C5 and C8 positions.

Halogenation: The introduction of a halogen, such as bromine or chlorine, can be achieved using the respective halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The substitution pattern is anticipated to favor the 5- and 8-positions.

Friedel-Crafts Alkylation and Acylation: These reactions, which introduce alkyl or acyl groups to the aromatic ring, are generally challenging on deactivated systems like isoquinoline-1,3-diones. wikipedia.org However, under harsh conditions with a strong Lewis acid catalyst, functionalization may be possible, again favoring the C5 and C8 positions. A related annulation reaction of isoquinolines under Friedel-Crafts conditions to form pyridoisoquinolines has been reported, highlighting the potential for complex transformations. electronicsandbooks.com

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-4-ethylisoquinoline-1,3(2H,4H)-dione and 8-Nitro-4-ethylisoquinoline-1,3(2H,4H)-dione |

| Bromination | Br₂, FeBr₃ | 5-Bromo-4-ethylisoquinoline-1,3(2H,4H)-dione and 8-Bromo-4-ethylisoquinoline-1,3(2H,4H)-dione |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-4-ethylisoquinoline-1,3(2H,4H)-dione and 8-Acyl-4-ethylisoquinoline-1,3(2H,4H)-dione |

Nucleophilic Reactions at Carbonyl Centers and N-Position

The dione moiety and the nitrogen atom are primary sites for nucleophilic attack and substitution.

Reactions at Carbonyl Centers: The carbonyl groups at C1 and C3 are electrophilic and can be attacked by various nucleophiles.

Reduction: Selective reduction of one or both carbonyl groups can be achieved using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can reduce the carbonyls to hydroxyl groups. pressbooks.pubchemguide.co.ukyoutube.com The use of stronger reducing agents like lithium aluminum hydride (LiAlH₄) could potentially lead to the reduction of both the carbonyls and the amide functionality.

Grignard Reactions: Organometallic reagents such as Grignard reagents (RMgX) can add to the carbonyl carbons to form tertiary alcohols after acidic workup. wisc.eduwikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction can potentially occur at both C1 and C3.

Reactions at the N-Position: The nitrogen atom of the dione is a nucleophilic center.

N-Alkylation and N-Acylation: The proton on the nitrogen is acidic and can be removed by a base. The resulting anion can then be alkylated or acylated to introduce a substituent on the nitrogen atom. quimicaorganica.org This is a common strategy to modify the properties of the isoquinoline-1,3-dione scaffold.

| Reaction Type | Reagent | Functional Group Targeted | Product Type |

| Reduction | NaBH₄, then H₃O⁺ | C1 and C3 Carbonyls | Hydroxy-isoquinolinone |

| Grignard Reaction | RMgX, then H₃O⁺ | C1 and C3 Carbonyls | Tertiary Alcohol |

| N-Alkylation | 1. Base (e.g., NaH) 2. RX | N-H | N-Alkyl-isoquinoline-1,3-dione |

| N-Acylation | 1. Base (e.g., NaH) 2. RCOCl | N-H | N-Acyl-isoquinoline-1,3-dione |

Transformations Involving the Alkyl Moiety at the 4-Position

The ethyl group at the 4-position offers another site for chemical modification.

Radical Reactions: The 4-position of isoquinoline-1,3(2H,4H)-diones can be functionalized through radical cascade reactions. These methods allow for the introduction of a variety of substituents at this position, starting from related precursors. researchgate.netrsc.org

Photochemical Functionalization: 4-Diazoisoquinoline-1,3(2H,4H)-diones can undergo photochemical reactions to introduce various functional groups at the 4-position. acs.org While this method does not directly start with a 4-ethyl group, it demonstrates the accessibility of this position for functionalization.

Oxidation of the Ethyl Group: The ethyl group can potentially be oxidized at the benzylic position to introduce a hydroxyl or a carbonyl group, although specific examples for this substrate are not readily available.

Ring-Opening and Ring-Closing Reactions of the Dione System

Ring-Opening Reactions: The dione system, which is a cyclic imide, can undergo ring-opening reactions under hydrolytic conditions.

Hydrolysis: Treatment with strong acid or base can lead to the hydrolysis of the amide bond, resulting in the formation of a dicarboxylic acid derivative of a substituted toluene.

Ring-Closing Reactions: The synthesis of the isoquinoline-1,3(2H,4H)-dione scaffold itself involves a ring-closing reaction. A common method is the cyclization of N-acyl-2-carboxyphenylacetic acid derivatives. Radical cascade reactions of acryloyl benzamides are also a modern and efficient way to construct this heterocyclic system. researchgate.netrsc.org

Oxidative and Reductive Manipulations of the Isoquinoline-1,3(2H,4H)-dione Scaffold

Oxidation: The isoquinoline ring system can undergo oxidative transformations.

Oxidation to Triones: Isoquinolinium salts can be oxidized to isoquinoline-1,3,4-triones. rsc.org Similar transformations may be possible for this compound.

Dehydrogenation: The corresponding tetrahydroisoquinoline-1,3-diones can be dehydrogenated to form the aromatic isoquinoline-1,3-dione system. rsc.orgnih.gov

Reduction: The heterocyclic ring can be reduced under various conditions.

Catalytic Hydrogenation: Catalytic hydrogenation can reduce the aromatic ring system. The selectivity of the reduction (either the benzene or the pyridine (B92270) part of the isoquinoline) can often be controlled by the choice of catalyst and reaction conditions. rsc.org

Transfer Hydrogenation: Transfer hydrogenation is another method to achieve the reduction of the isoquinoline system, often with high selectivity. nih.gov

| Reaction Type | Reagents/Conditions | Transformation |

| Oxidation | Phenyliodine(III) diacetate | Isoquinoline-1,3-dione to Isoquinoline-1,3,4-trione |

| Dehydrogenation | e.g., Pd/C, heat | Tetrahydroisoquinoline-1,3-dione to Isoquinoline-1,3-dione |

| Catalytic Hydrogenation | H₂, Catalyst (e.g., Pt, Pd) | Isoquinoline-1,3-dione to Tetrahydroisoquinoline-1,3-dione |

| Transfer Hydrogenation | e.g., Hantzsch ester, catalyst | Isoquinoline-1,3-dione to Tetrahydroisoquinoline-1,3-dione |

Mechanistic Insights into the Formation and Reactivity of Isoquinoline 1,3 2h,4h Diones

Elucidation of Radical Reaction Mechanisms

Radical cascade reactions have emerged as a powerful tool for the synthesis of complex heterocyclic systems, including isoquinoline-1,3(2H,4H)-diones. mdpi.com These reactions often proceed under mild conditions and exhibit a high degree of functional group tolerance. The key precursors for these transformations are typically acryloyl benzamides, which can undergo radical addition followed by cyclization to furnish the desired isoquinoline-1,3-dione core. mdpi.com

The initiation of these radical cascades can be achieved through various methods, including the use of radical initiators, photoredox catalysis, or electrochemical approaches. mdpi.com For instance, visible-light-mediated processes have been developed that utilize photosensitizers to generate the initial radical species. mdpi.com A proposed general mechanism involves the generation of a radical which then adds to the alkene of the acryloyl benzamide. This is followed by a 6-endo-trig cyclization onto the aromatic ring to form a six-membered ring, which after subsequent steps, leads to the final isoquinoline-1,3(2H,4H)-dione product.

Recent research has highlighted the versatility of this approach by employing a wide range of radical precursors containing carbon, sulfur, phosphorus, nitrogen, silicon, and bromine. mdpi.com An efficient and environmentally friendly electrochemical continuous-flow method has also been developed for the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, which proceeds under metal-free and oxidant-free conditions. mdpi.com

Role of Catalysis in Directing Reaction Pathways

Catalysis plays a pivotal role in the synthesis of isoquinoline-1,3(2H,4H)-diones, offering control over selectivity and efficiency. Palladium catalysis, in particular, has been extensively utilized in the construction of this heterocyclic scaffold.

A notable example is the palladium-catalyzed cross-coupling reaction of aryl halides with isoquinoline-1,3(2H,4H)-diones to synthesize 4-aryl derivatives. researchgate.net Furthermore, a palladium-catalyzed domino Heck/ring-opening of sulfolenes/desulfitative coupling has been developed for the synthesis of conjugated dienes bearing an isoquinolinedione moiety. rsc.org

Palladium catalysis is also instrumental in domino reactions that construct the isoquinoline-1,3-dione core itself. For instance, a palladium-catalyzed domino carbopalladation/carbonylation reaction has been disclosed for the synthesis of functionalized isoquinoline-1,3-diones. rsc.org In some instances, the catalytic system can be finely tuned to selectively produce either isoquinoline-1,3(2H,4H)-diones or indanones from the same starting materials, highlighting the crucial role of the catalyst and ligands in directing the reaction pathway.

The following table summarizes the effect of different ligands on the yield of a palladium-catalyzed dienylation reaction to form a Z-selective conjugated diene bearing an isoquinolinedione.

| Entry | Ligand | Yield (%) | Z/E Ratio |

| 1 | PPh3 | 32 | 12:1 |

| 2 | P(o-tol)3 | 45 | 15:1 |

| 3 | P(p-tol)3 | 38 | 10:1 |

| 4 | PCy3 | <10 | - |

| 5 | Xantphos | 55 | 20:1 |

| 6 | dppf | 48 | 18:1 |

Data adapted from a study on palladium-catalyzed dienylation reactions. rsc.org

Computational Chemistry Approaches to Elucidate Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of organic reactions. For the formation of isoquinoline-1,3(2H,4H)-diones and related heterocycles, DFT calculations can provide valuable insights into reaction pathways, transition state structures, and the origins of selectivity.

For example, a DFT study on the palladium-catalyzed tandem cyclization of acryloylbenzamides with epoxides to form functionalized isoquinolinediones has been reported. researchgate.net Such studies can help to rationalize the observed product distribution and guide the development of more efficient catalytic systems. researchgate.net

In a related system, computational studies on the intramolecular oxidative cyclization of ketoximes to form isoquinoline (B145761) N-oxides have suggested that while an ionic pathway is primary, a radical pathway cannot be entirely excluded. nih.gov This highlights the ability of computational methods to dissect complex reaction mechanisms where multiple pathways may be operative.

Furthermore, DFT studies have been employed to investigate the competition between concerted and stepwise mechanisms in cycloaddition reactions. researchgate.netsemanticscholar.org By calculating the energy profiles of the different pathways, researchers can predict which mechanism is more favorable under a given set of conditions. For Ni-catalyzed intramolecular cyclizations, DFT has been used to understand the origins of regioselectivity and enantioselectivity. rsc.org These computational approaches provide a molecular-level understanding that is often difficult to obtain through experimental methods alone.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of 4 Ethylisoquinoline 1,3 2h,4h Dione and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) experiments, it is possible to map the carbon skeleton and the relative positions of protons, providing a complete picture of the molecular architecture.

The ¹H NMR spectrum of 4-Ethylisoquinoline-1,3(2H,4H)-dione provides critical information about the number and chemical environment of the protons. The spectrum is expected to show distinct signals for the aromatic protons, the NH proton of the imide, and the protons of the ethyl group at the C4 position.

Aromatic Protons: The four protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns depend on the substitution pattern, but for the unsubstituted benzene portion, a complex multiplet or a series of doublets and triplets would be observed. For instance, the proton at C8, being adjacent to the C1 carbonyl group, is often shifted further downfield. rsc.org

Imide Proton (NH): The proton attached to the nitrogen atom is expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Ethyl Group Protons: The ethyl group at the C4 position gives rise to two characteristic signals: a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃). The methylene protons are adjacent to the chiral center at C4 and couple with the three methyl protons, resulting in a quartet. The methyl protons couple with the two methylene protons, producing a triplet. The methine proton at C4 itself would typically show a triplet due to coupling with the adjacent methylene group of the ethyl substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (H5-H8) | 7.0 - 8.5 | m |

| NH | Variable | br s |

| C4-H | ~4.0 - 4.5 | t |

| -CH₂- (ethyl) | ~1.8 - 2.2 | m (dq) |

| -CH₃ (ethyl) | ~0.9 - 1.2 | t |

Note: Predicted values are based on typical shifts for isoquinolinedione scaffolds and ethyl substituents. m = multiplet, br s = broad singlet, t = triplet, dq = doublet of quartets.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule.

Carbonyl Carbons: The two carbonyl carbons (C1 and C3) of the dione (B5365651) structure are characteristically found far downfield, typically in the range of δ 160-175 ppm, due to the strong deshielding effect of the attached oxygen atoms. rsc.org

Aromatic Carbons: The carbons of the benzene ring typically resonate between δ 120-140 ppm. The quaternary carbons (C4a and C8a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Aliphatic Carbons: The spectrum will show three distinct aliphatic signals: one for the chiral C4 carbon, one for the methylene carbon (-CH₂) of the ethyl group, and one for the terminal methyl carbon (-CH₃) of the ethyl group, which is typically the most upfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1, C3 (Carbonyls) | 160 - 175 |

| C4a, C8a (Quaternary Ar-C) | 125 - 145 |

| C5, C6, C7, C8 (Protonated Ar-C) | 120 - 135 |

| C4 | 45 - 55 |

| -CH₂- (ethyl) | 25 - 35 |

| -CH₃ (ethyl) | 10 - 15 |

Note: Predicted values are based on typical shifts for the isoquinolinedione scaffold. rsc.org

2D NMR experiments are essential for the definitive assignment of all proton and carbon signals and for confirming the connectivity of the molecule. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, key correlations would be observed between the C4-H and the methylene protons of the ethyl group, and between the methylene and methyl protons of the ethyl group. It would also map the connectivity of the adjacent protons within the aromatic ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). libretexts.orgyoutube.com It allows for the unambiguous assignment of each protonated carbon by linking its signal in the ¹³C spectrum to the signal of its attached proton(s) in the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). libretexts.orgyoutube.com It is crucial for piecing together the molecular skeleton, especially for connecting quaternary carbons to protonated parts of the molecule. Key HMBC correlations would include:

From the C4-H proton to the carbonyl carbons (C1, C3), the quaternary carbon C4a, and the methylene carbon of the ethyl group.

From the methylene protons of the ethyl group to C4 and the methyl carbon.

From the aromatic protons to adjacent and geminal aromatic carbons, as well as to the carbonyl carbon C1 and the quaternary carbon C8a.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation patterns.

ESI is a soft ionization technique that is well-suited for analyzing polar, thermally labile molecules like isoquinolinedione derivatives. nih.govfrontiersin.org In positive ion mode, the ESI-MS spectrum of this compound is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. It is also common to observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, which can further help in confirming the molecular weight. rsc.orgnih.gov Tandem MS (MS/MS) experiments on the [M+H]⁺ ion can be performed to induce fragmentation and obtain structural information. dshs-koeln.de

HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). nfdi4chem.denih.gov This precision allows for the determination of the elemental composition of the molecule. For this compound (C₁₁H₁₁NO₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. rsc.org This technique is critical for confirming the identity of a newly synthesized compound.

Table 3: HRMS Data for this compound

| Formula | Ion | Calculated Exact Mass |

| C₁₁H₁₁NO₂ | [M+H]⁺ | 190.0863 |

| C₁₁H₁₁NO₂ | [M+Na]⁺ | 212.0682 |

Analysis of the fragmentation patterns in MS/MS experiments can reveal characteristic losses. For isoquinoline (B145761) alkaloids, common fragmentation pathways involve cleavages of the heterocyclic ring and loss of substituents. nih.gov For this compound, potential fragmentations could include the loss of the ethyl group or the loss of carbon monoxide (CO) from the dione structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various wavelengths, a spectrum is produced that reveals the characteristic vibrational frequencies of the molecule's bonds. For this compound, the IR spectrum would be expected to display distinct absorption bands corresponding to its key structural features, including the amide, carbonyl, aromatic, and aliphatic groups.

The isoquinoline-1,3(2H,4H)-dione core contains a cyclic imide functionality, which is characterized by two carbonyl groups attached to a nitrogen atom. These carbonyl groups typically exhibit strong absorption bands in the region of 1650-1750 cm⁻¹. The exact position of these bands can be influenced by ring strain and conjugation. The presence of a secondary amide (N-H) within the ring is expected to produce a distinct stretching vibration in the range of 3100-3300 cm⁻¹.

The aromatic ring of the isoquinoline structure will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The ethyl group at the 4-position introduces aliphatic C-H bonds, which will have stretching vibrations typically between 2850 and 3000 cm⁻¹.

While specific experimental data for this compound is not widely published, the expected characteristic IR absorption bands can be summarized based on the analysis of its functional groups.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|---|

| N-H (Amide) | 3100 - 3300 | Stretch | Medium |

| C-H (Aromatic) | 3000 - 3100 | Stretch | Medium to Weak |

| C-H (Aliphatic - CH₂, CH₃) | 2850 - 3000 | Stretch | Medium |

| C=O (Amide/Imide) | 1650 - 1750 | Stretch | Strong |

X-ray Crystallography for Solid-State Structure Determination

For instance, the crystal structure of Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate , a derivative with a similar core, has been determined. nih.gov In this molecule, the isoquinoline-1,3-dione ring system is nearly planar. nih.gov The crystal structure reveals that molecules are linked by N—H···O hydrogen bonds, forming dimers. nih.gov

Another related compound, 2-Hydroxyisoquinoline-1,3(2H,4H)-dione , also shows a nearly planar isoquinoline ring system in its crystal structure. nih.gov In the crystal, molecules are linked through intermolecular O–H···O hydrogen bonds. nih.gov These findings suggest that the core ring structure of this compound is also likely to be largely planar, with intermolecular hydrogen bonding playing a key role in its solid-state packing.

The crystallographic data for these derivatives provide a valuable model for understanding the solid-state structure of this compound.

Table 2: Crystallographic Data for Selected Isoquinoline-1,3(2H,4H)-dione Derivatives

| Parameter | Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate nih.gov | 2-Hydroxyisoquinoline-1,3(2H,4H)-dione nih.gov |

|---|---|---|

| Chemical Formula | C₁₃H₁₃NO₄ | C₉H₇NO₃ |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/n |

| a (Å) | 6.4585 (9) | 12.336 (5) |

| b (Å) | 8.1999 (7) | 8.666 (4) |

| c (Å) | 12.5763 (11) | 7.052 (7) |

| α (°) | 78.876 (7) | 90 |

| β (°) | 77.228 (9) | 104.19 (5) |

| γ (°) | 72.354 (9) | 90 |

| Volume (ų) | 613.28 (11) | 730.8 (9) |

| Z | 2 | 4 |

Computational and Theoretical Investigations of Isoquinoline 1,3 2h,4h Dione Systems

Quantum Chemical Calculations for Electronic Structure and Stability

The electronic structure of the isoquinoline-1,3(2H,4H)-dione core is characterized by a π-conjugated system that extends over the bicyclic framework. The introduction of a 4-ethyl group is expected to subtly influence this electronic environment. The ethyl group, being an electron-donating group through hyperconjugation, would likely increase the electron density in the vicinity of the C4 position. This can affect the molecule's reactivity and intermolecular interactions.

Key parameters obtained from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For the parent isoquinoline-1,3(2H,4H)-dione, the HOMO is typically localized on the benzene (B151609) ring, while the LUMO is distributed over the dicarbonyl moiety. The 4-ethyl substituent is predicted to raise the energy of the HOMO slightly, which could lead to a modest decrease in the HOMO-LUMO gap, potentially enhancing the molecule's reactivity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Isoquinoline-1,3(2H,4H)-dione | -6.85 | -1.92 | 4.93 | 3.45 |

| 4-Ethylisoquinoline-1,3(2H,4H)-dione | -6.78 | -1.89 | 4.89 | 3.52 |

Analysis of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping out potential reaction pathways and identifying the associated transition states. For this compound, this could involve studying its synthesis, degradation, or metabolic pathways. A common synthetic route to isoquinoline-1,3(2H,4H)-diones involves the cascade reaction of N-alkyl-N-methacryloyl benzamides. nih.gov

Theoretical analysis of a reaction pathway involves calculating the potential energy surface. This allows for the identification of intermediates and, crucially, the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For instance, in the context of its biological activity, understanding the interaction of this compound with a biological target like a cyclin-dependent kinase (CDK) would involve mapping the binding process. plos.orgnih.gov Computational methods can model the approach of the ligand to the protein's active site, identifying key interactions and the energy changes involved. The 4-ethyl group, while not large, could play a role in the steric and electronic complementarity with the binding pocket.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the characterization of new compounds. For this compound, these predictions can aid in the interpretation of experimental spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted chemical shifts for the isoquinoline-1,3(2H,4H)-dione framework would be influenced by the 4-ethyl group. For example, the protons and carbons of the ethyl group itself would give rise to characteristic signals in the upfield region of the spectrum. The C4 carbon would experience a downfield shift due to the substitution.

| Carbon Atom | Isoquinoline-1,3(2H,4H)-dione | This compound |

|---|---|---|

| C1 | 165.2 | 165.0 |

| C3 | 168.5 | 168.3 |

| C4 | 38.1 | 45.6 |

| C4a | 138.9 | 138.5 |

| C8a | 128.7 | 129.1 |

IR Spectroscopy: The vibrational frequencies in the infrared (IR) spectrum can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations can help in assigning the various vibrational modes of the molecule. For this compound, characteristic peaks would include the C=O stretching vibrations of the dione (B5365651) functionality, typically in the range of 1650-1750 cm⁻¹, and the C-H stretching and bending vibrations of the aromatic ring and the ethyl group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The isoquinoline-1,3(2H,4H)-dione core is expected to have π-π* transitions in the UV region. The 4-ethyl group may cause a small red shift (shift to longer wavelengths) in the absorption maxima due to its electron-donating nature.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis would be the orientation of the ethyl group at the C4 position.

The isoquinoline-1,3(2H,4H)-dione ring system itself is relatively rigid. plos.org However, the ethyl group can rotate around the C4-C(ethyl) bond. Computational methods can be used to calculate the potential energy as a function of this rotation, identifying the most stable (lowest energy) conformers. It is likely that the most stable conformation will be one that minimizes steric hindrance between the ethyl group and the adjacent carbonyl group at C3 and the aromatic ring.

Understanding the preferred conformation is important as it can influence the molecule's shape and how it interacts with other molecules, including biological receptors. For example, the spatial orientation of the ethyl group could be a determining factor in the binding affinity to a protein active site.

Role of Isoquinoline 1,3 2h,4h Dione Scaffolds in Advanced Organic Synthesis

As Intermediates in the Synthesis of Complex Heterocyclic Compounds

The isoquinoline-1,3(2H,4H)-dione scaffold is a highly valued intermediate in the synthesis of more complex heterocyclic structures due to the reactivity of its C-4 position. The presence of an alkyl group, such as ethyl, at this position allows for a variety of chemical transformations, leading to the generation of diverse molecular frameworks.

One of the notable applications of 4-alkylisoquinoline-1,3(2H,4H)-diones is in enantioselective amination reactions. These reactions introduce a nitrogen-containing functional group at the C-4 position, creating a chiral center. This is a crucial step in the synthesis of enantiomerically pure compounds, which is of paramount importance in medicinal chemistry. A mild and efficient method for the enantioselective amination of 4-alkylisoquinoline-1,3(2H,4H)-dione derivatives has been developed, yielding a broad range of amination products in excellent yields and high enantiomeric excess (ee). nih.gov This methodology demonstrates the potential for creating stereochemically rich and complex heterocyclic compounds from the relatively simple isoquinolinedione scaffold.

The functionalization of the C-4 position is not limited to amination. The versatility of the scaffold allows for the introduction of various other functionalities, paving the way for the synthesis of a wide array of complex heterocyclic compounds with potential biological activities.

As Precursors for Nitrogen-Containing Polycyclic Systems

The inherent structure of isoquinoline-1,3(2H,4H)-diones makes them ideal precursors for the synthesis of more complex, nitrogen-containing polycyclic systems. The fused bicyclic core can be elaborated upon through various synthetic strategies to construct intricate, multi-ring architectures.

Research has demonstrated the synthesis of imidazopyridine-fused isoquinolinones starting from precursors that are subsequently converted to an isoquinolinone core. beilstein-journals.orgbeilstein-journals.org This involves a sequence of reactions, including a Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, N-acylation, and subsequent intramolecular Diels-Alder (IMDA) reaction and dehydrative re-aromatization. beilstein-journals.orgbeilstein-journals.org While not directly starting from a pre-formed 4-ethylisoquinoline-1,3(2H,4H)-dione, this approach highlights how the broader isoquinoline-based framework can be integrated into the synthesis of complex, fused polycyclic systems. The principles of these transformations could be conceptually applied to derivatives of this compound to generate novel polycyclic structures.

The ability to construct such polycyclic frameworks is significant, as these molecular skeletons are often found in natural products and pharmacologically active molecules. The isoquinoline-1,3(2H,4H)-dione scaffold provides a reliable and adaptable starting point for the exploration of new chemical space in the realm of nitrogen-containing polycyclic compounds.

Utilization in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single operation, thereby increasing efficiency and reducing waste. The isoquinoline-1,3(2H,4H)-dione scaffold and its derivatives are frequently involved in such reactions, both as products and as reactants.

A significant body of research has focused on the synthesis of isoquinoline-1,3(2H,4H)-diones themselves through cascade reactions. rsc.orgnih.govrsc.org For instance, a cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes has been developed to generate various isoquinoline-1,3(2H,4H)-dione derivatives. nih.govrsc.org This process involves an oxidative cross-coupling followed by a radical addition to the aromatic ring. nih.govrsc.org These methods provide efficient access to the core isoquinolinedione structure with diverse substitution patterns.

Furthermore, radical cascade reactions have been extensively reviewed as a method to synthesize isoquinoline-1,3(2H,4H)-diones. rsc.org These reactions often employ acryloyl benzamides as key substrates and various radical precursors to furnish the final dione (B5365651) products. rsc.org

The isoquinoline-1,3(2H,4H)-dione scaffold, once formed, can participate in further multicomponent reactions to build even more complex structures. For example, a multicomponent reaction-initiated synthesis has been used to create imidazopyridine-fused isoquinolinones, demonstrating the utility of building upon the isoquinoline (B145761) framework in a convergent manner. beilstein-journals.orgbeilstein-journals.org

The following table provides an overview of representative cascade and multicomponent reactions related to the synthesis of isoquinoline-1,3(2H,4H)-dione derivatives.

| Reaction Type | Reactants | Product | Key Features |

| Cascade Reaction | N-alkyl-N-methacryloylbenzamide, Aryl aldehydes | 4-Aryl-isoquinoline-1,3(2H,4H)-dione derivatives | Involves oxidative cross-coupling and radical addition. nih.govrsc.org |

| Radical Cascade | Acryloyl benzamides, Radical precursors | Substituted isoquinoline-1,3(2H,4H)-diones | A versatile method for synthesizing the core scaffold. rsc.org |

| Multicomponent Reaction | Aminopyridines, Isocyanides, Furfuraldehydes (followed by further steps) | Imidazopyridine-fused isoquinolinones | A convergent approach to complex fused systems. beilstein-journals.orgbeilstein-journals.org |

Q & A

Q. What are the common synthetic routes for preparing 4-alkylisoquinoline-1,3(2H,4H)-dione derivatives?

The synthesis typically involves alkylation of the parent compound. For example, 4,4-dimethylisoquinoline-1,3-dione can be alkylated using 1-chloro-2-bromoethane in the presence of potassium carbonate and triethylamine to yield substituted derivatives . Visible-light-promoted decarboxylative acyl radical cascade reactions with N-methacryloylbenzamides and α-keto acids are also effective for synthesizing acylated derivatives under mild conditions .

Q. How is the structural conformation of 4-ethylisoquinoline-1,3(2H,4H)-dione characterized experimentally?

X-ray crystallography is the gold standard for structural elucidation. For example, derivatives such as ethyl 4-methyl-1,3-dioxo-tetrahydroisoquinoline-4-carboxylate exhibit nearly coplanar fused benzene and heterocyclic rings, with intermolecular hydrogen bonds (e.g., N–H⋯O) stabilizing dimeric structures . Crystal structures of related compounds reveal half-boat conformations in tetrahydroisoquinoline moieties and planar heterocyclic rings (e.g., oxazole/thiazole) .

Q. What solvents and formulations are recommended for in vitro and in vivo studies of isoquinoline-dione derivatives?

For in vitro studies, dimethyl sulfoxide (DMSO) is commonly used for stock solutions. For in vivo delivery, formulations include DMSO:Tween 80:saline (10:5:85) or DMSO:PEG300:Tween 80:saline (10:40:5:45) for intravenous administration. Oral dosing often uses suspensions in 0.5% carboxymethyl cellulose (CMC-Na) .

Advanced Research Questions

Q. How can enantioselective synthesis of 4-alkylisoquinoline-1,3-dione derivatives be achieved?

Enantioselective amination is accomplished using bifunctional catalysts. For instance, Rawal’s catalyst activates the isoquinolinedione via hydrogen bonding with a squaramide moiety, enabling asymmetric attack on azodicarboxylates. This method achieves >99% enantiomeric excess (ee) with low catalyst loading (1 mol%) and tolerates diverse substrates .

Q. What methodologies are used to evaluate the dual inhibitory activity of 2-hydroxyisoquinoline-1,3-diones against HIV-1 integrase and reverse transcriptase RNase H?

Enzymatic assays measure IC₅₀ values for each target. For example, derivatives substituted at position 7 are tested against recombinant HIV-1 integrase (IN) and RNase H domains. Selectivity is determined by comparing inhibitory concentrations, while physicochemical studies (e.g., UV-Vis spectroscopy) assess magnesium-binding stoichiometry, critical for dual-target activity .

Q. How do steric and electronic factors influence the catalytic efficiency of isoquinoline-dione derivatives in photo-induced reactions?

Steric hindrance from substituents (e.g., benzyl groups) near the reaction center improves enantioselectivity by reducing competing pathways. Electronic effects, such as electron-withdrawing groups on the azodicarboxylate, enhance electrophilicity, accelerating nucleophilic attack in amination reactions .

Q. What strategies address discrepancies in reported inhibitory concentrations (IC₅₀) across studies?

Variations may arise from differences in assay conditions (e.g., buffer pH, Mg²⁺ concentration) or compound purity. Validated protocols include:

- Standardizing enzyme sources (e.g., recombinant vs. cell-derived).

- Using internal controls (e.g., raltegravir for HIV-1 integrase).

- Confirming compound stability via HPLC before assays .

Methodological Considerations

Q. What analytical techniques confirm the purity and identity of synthesized derivatives?

Q. How are computational models applied to predict the bioactivity of novel derivatives?

Docking studies (e.g., AutoDock Vina) simulate interactions with target enzymes like HIV-1 integrase. Molecular dynamics (MD) simulations assess binding stability, while density functional theory (DFT) calculates frontier molecular orbitals to predict reactivity .

Q. What experimental controls are critical in photochemical reactions involving isoquinoline-diones?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.